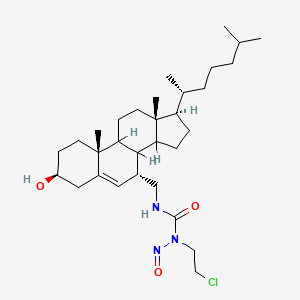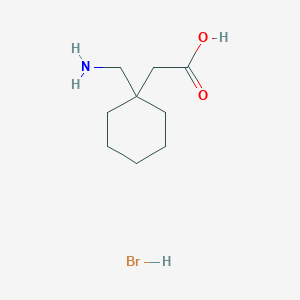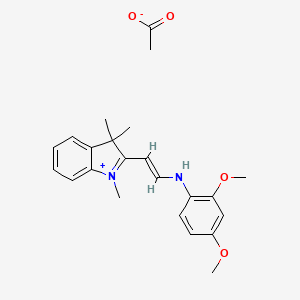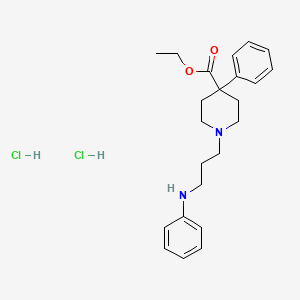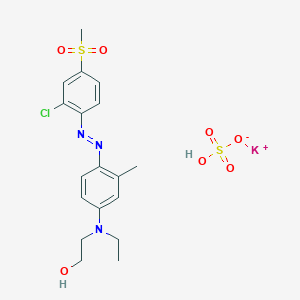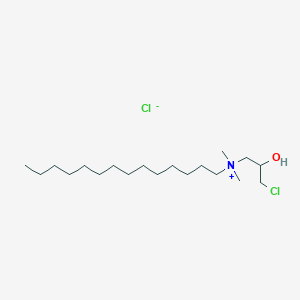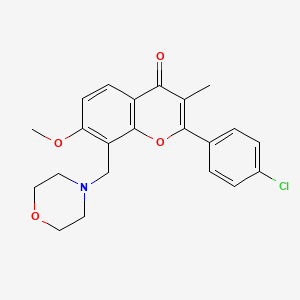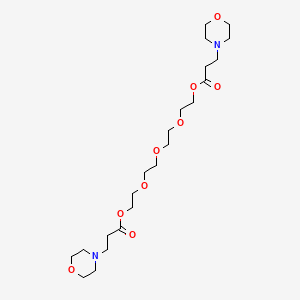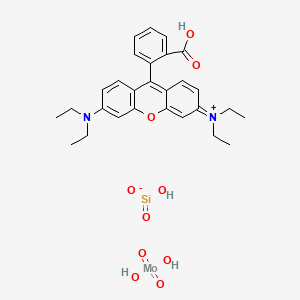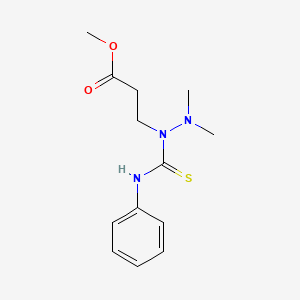
Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, 1-benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is a chemical compound known for its excellent ultraviolet (UV) light absorption properties. It is commonly used as a UV stabilizer in various industrial applications, including plastics, coatings, and personal care products. This compound helps protect materials from the harmful effects of UV radiation, thereby extending their lifespan and maintaining their appearance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate typically involves the reaction of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol with a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, and oleum. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is carried out in large-scale reactors. The process involves the continuous addition of the sulfonating agent to a solution of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol, followed by purification steps to isolate the final product. The purification process may include filtration, crystallization, and drying to obtain a high-purity compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The benzotriazole and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. These reactions can be conducted in various solvents, including water, alcohols, and organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole compounds.
Aplicaciones Científicas De Investigación
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastics and coatings.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection formulations in dermatology.
Industry: Widely used in the production of UV-resistant materials, including automotive parts, packaging, and textiles.
Mecanismo De Acción
The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate involves the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s effectiveness is due to its strong UV absorption properties and its ability to remain stable under prolonged UV exposure.
Comparación Con Compuestos Similares
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can be compared with other UV stabilizers, such as:
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Similar UV absorption properties but with different solubility and stability characteristics.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Offers enhanced stability in certain applications but may have different compatibility with various materials.
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol: Another UV stabilizer with distinct physical and chemical properties, suitable for specific industrial applications.
The uniqueness of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate lies in its balance of UV absorption efficiency, stability, and compatibility with a wide range of materials, making it a versatile choice for various applications.
Propiedades
Número CAS |
75872-89-8 |
|---|---|
Fórmula molecular |
C26H29N3O4S |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenyl] phenyl sulfate |
InChI |
InChI=1S/C26H29N3O4S/c1-25(2,3)18-26(4,5)19-15-16-24(33-34(30,31)32-20-11-7-6-8-12-20)23(17-19)29-27-21-13-9-10-14-22(21)28-29/h6-17H,18H2,1-5H3 |
Clave InChI |
JJMDOLVIOGGCJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


